(2R,8aS)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid
CAS No.:
Cat. No.: VC13685216
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15NO3 |
|---|---|
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | (2R,8aS)-2-hydroxy-2,3,5,6,7,8-hexahydro-1H-indolizine-8a-carboxylic acid |
| Standard InChI | InChI=1S/C9H15NO3/c11-7-5-9(8(12)13)3-1-2-4-10(9)6-7/h7,11H,1-6H2,(H,12,13)/t7-,9+/m1/s1 |
| Standard InChI Key | JVDDKCWCIKURRJ-APPZFPTMSA-N |
| Isomeric SMILES | C1CCN2C[C@@H](C[C@@]2(C1)C(=O)O)O |
| SMILES | C1CCN2CC(CC2(C1)C(=O)O)O |
| Canonical SMILES | C1CCN2CC(CC2(C1)C(=O)O)O |
Introduction
Structural Elucidation
Stereochemical Considerations
The (2R,8aS) stereodescriptor indicates specific configurations at the C2 and C8a positions. The hydroxyl group at C2 adopts an R configuration, while the carboxylic acid at C8a resides in the S configuration relative to the indolizine framework . This stereochemistry influences the molecule’s three-dimensional topology, potentially affecting its interactions with biological targets or chiral catalysts .
Synthesis and Methodological Approaches
Chichibabin Method
The Chichibabin synthesis, a classical route to indolizines, involves cyclization of quaternary pyridinium salts derived from α-picoline derivatives and α-halogenoketones . For example, reacting 2-ethoxycarbonylmethylpyridine with bromoacetone in the presence of sodium bicarbonate yields indolizine-1-carboxylic acid derivatives . This method emphasizes the role of stereoelectronic effects, where electron-withdrawing groups on the pyridinium salt facilitate ylide formation, followed by intramolecular aldol condensation and dehydrogenation .
Table 1: Comparison of Indolizine Synthesis Methods
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Chichibabin | α-Picoline, α-halogenoketones | Aqueous NaHCO₃ | 30–50 |
| Scholtz | α-Picoline, acetic anhydride | Reflux, 120°C | 40–60 |
Scholtz Method
The Scholtz method employs α-picoline and acetic anhydride under reflux conditions to generate 1,3-diacetylindolizine intermediates, which hydrolyze to yield indolizine carboxylic acids . For instance, acetylating α-picoline forms 2-diacetylmethylpyridine, which undergoes cyclodehydration to produce 1-acetylindolizine. Subsequent hydrolysis liberates the carboxylic acid functionality . This route is advantageous for introducing electron-donating substituents but requires careful control of reaction stoichiometry to avoid over-acetylation .
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 185.22 g/mol |
| Purity | 95% |
| Storage Temperature | Room Temperature (RT) |
| Physical Form | Solid |
| Solubility | Polar solvents (e.g., DMSO) |
The compound’s hydroxyl and carboxylic acid groups confer high polarity, suggesting solubility in dimethyl sulfoxide (DMSO) or aqueous buffers at physiological pH . Its melting point and logP (partition coefficient) remain unreported but can be inferred from structural analogs to be >150°C and <1, respectively .
Comparative Analysis with Related Indolizine Derivatives
Indolizines exhibit diverse biological and chemical profiles depending on substituent patterns. The table below contrasts (2R,8aS)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid with simpler indolizines:
Table 3: Structural and Functional Comparison of Indolizine Derivatives
| Compound | Key Substituents | Biological Activity |
|---|---|---|
| Indolizine | Unsubstituted | Neuroactive properties |
| 1-Acetylindolizine | Acetyl at C1 | Antimicrobial activity |
| (2R,8aS)-derivative | Hydroxyl (C2), COOH (C8a) | Potential antioxidant |
The hydroxyl and carboxylic acid groups in (2R,8aS)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid distinguish it from non-functionalized indolizines, potentially enhancing its antioxidant capacity via radical scavenging .
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